molecular formula C10H11Cl2N3S B11738920 1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea

Cat. No.: B11738920
M. Wt: 276.18 g/mol
InChI Key: LTGRZTUZJVLSQM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea is a chemical compound known for its role as a photosynthesis inhibitor. It is commonly used in scientific research to study the effects of photosynthesis inhibition on various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea typically involves the reaction of 3,4-dichloroaniline with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: To study the effects of photosynthesis inhibition on plant growth and development.

    Medicine: Investigating its potential as a therapeutic agent due to its biological activity.

    Industry: Used in the development of herbicides and other agrochemicals.

Mechanism of Action

The compound exerts its effects by inhibiting the photosynthetic electron transport chain. It binds to the D1 protein in the photosystem II complex, blocking the transfer of electrons from plastoquinone to the cytochrome b6f complex. This inhibition disrupts the production of ATP and NADPH, essential for the Calvin cycle, ultimately leading to reduced photosynthetic efficiency and plant growth.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): Another photosynthesis inhibitor with a similar structure but different functional groups.

    1-(3,4-Dichlorophenyl)-3-methylthiourea: A structurally related compound with a methyl group instead of the dimethylaminomethylidene group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthesis makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGRZTUZJVLSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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